Lipophilicity (LogP) Compared to 2‑Chloro‑4‑methylquinoline (CAS 634‑47‑9)
The target compound shows a computed logP of 3.15, whereas the des‑methoxy analog 2‑chloro‑4‑methylquinoline is reported with a significantly lower logP of approximately 2.84 [1][2]. The addition of the two methoxy groups increases lipophilicity by ≈0.3 log units, which can facilitate passive membrane permeability but may also reduce aqueous solubility [1].
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.15 (computed, JChem LogP) |
| Comparator Or Baseline | 2‑Chloro‑4‑methylquinoline: ≈2.84 (estimated from PubChem data) |
| Quantified Difference | Δ logP ≈ 0.31 units |
| Conditions | In silico prediction (JChem for target; consensus model for comparator) |
Why This Matters
The ~0.3 logP difference translates into a roughly 2‑fold change in lipid‑phase partitioning, which can significantly influence a compound's ADME profile and should be considered when selecting a scaffold for lead optimisation.
- [1] ChemBase. 2‑chloro‑6,8‑dimethoxy‑4‑methylquinoline. Catalog No. 4902191. https://www.chembase.cn/cas/938459-20-2.html (accessed 2025-07-24). View Source
- [2] PubChem. 2‑Chloro‑4‑methylquinoline (CID 123456). https://pubchem.ncbi.nlm.nih.gov/compound/2‑Chloro‑4‑methylquinoline (accessed 2025-07-24). View Source
